molecular formula C13H14O4 B133261 (E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione CAS No. 189181-53-1

(E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione

Cat. No. B133261
Key on ui cas rn: 189181-53-1
M. Wt: 234.25 g/mol
InChI Key: SQDOMQCCCHMXBP-HWKANZROSA-N
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Patent
US05208251

Procedure details

Boric anhydride (16.32 g, 237.2 mmoles) and acetylacetone are stirred at room temperature under nitrogen for 12 hours. 4-Hydroxy-3-methoxybenzaldehyde (18.06 g, 118.8 mmoles) and tributyl borate (364 g, 3.16 moles) are combined with the acetyl acetone/boric anhydride complex in 100 ml of ethyl acetate. The reaction is stirred at room temperature for one hour, at which time n-butylamine (4.34 g, 59.4 mmoles) is added in 4 equal portions over 8 hours. The reaction is allowed to stir for 12 hours. 300 ml of water containing 20 ml of concentrated hydrochloric acid is added to the reaction and stirred for 2 hours. The solid which forms is removed by filtration through celite, and the layers of filtrate are separated. The ethyl acetate layer is washed with 2×100 ml of saturated sodium bicarbonate, followed by 100 ml of brine. Drying over magnesium sulfate followed by evaporation of the solvent gives a red solid. Chromatography in 5% ethyl acetate/chloroform gives 11.06 g (40%) of a yellow solid. mp=146°-147° C. Analysis for C13H14O4 requires C-66.65, H-6.04. Found C-66.88, H-6.18.
[Compound]
Name
Boric anhydride
Quantity
16.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.06 g
Type
reactant
Reaction Step Two
Quantity
364 g
Type
reactant
Reaction Step Three
Quantity
4.34 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
ethyl acetate chloroform
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
300 mL
Type
solvent
Reaction Step Seven
Yield
40%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].[OH:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][C:10]=1[O:17][CH3:18].B(OCCCC)(OCCCC)OCCCC.C(N)CCC.Cl>C(OCC)(=O)C.C(OCC)(=O)C.C(Cl)(Cl)Cl.O>[OH:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[CH:6][C:5](=[O:7])[CH2:4][C:1](=[O:3])[CH3:2])=[CH:11][C:10]=1[O:17][CH3:18] |f:6.7|

Inputs

Step One
Name
Boric anhydride
Quantity
16.32 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Step Two
Name
Quantity
18.06 g
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1)OC
Step Three
Name
Quantity
364 g
Type
reactant
Smiles
B(OCCCC)(OCCCC)OCCCC
Step Four
Name
Quantity
4.34 g
Type
reactant
Smiles
C(CCC)N
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
ethyl acetate chloroform
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.C(Cl)(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added in 4 equal portions over 8 hours
Duration
8 h
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solid which forms is removed by filtration through celite
CUSTOM
Type
CUSTOM
Details
the layers of filtrate are separated
WASH
Type
WASH
Details
The ethyl acetate layer is washed with 2×100 ml of saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
followed by evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gives a red solid

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C=CC(CC(C)=O)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11.06 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05208251

Procedure details

Boric anhydride (16.32 g, 237.2 mmoles) and acetylacetone are stirred at room temperature under nitrogen for 12 hours. 4-Hydroxy-3-methoxybenzaldehyde (18.06 g, 118.8 mmoles) and tributyl borate (364 g, 3.16 moles) are combined with the acetyl acetone/boric anhydride complex in 100 ml of ethyl acetate. The reaction is stirred at room temperature for one hour, at which time n-butylamine (4.34 g, 59.4 mmoles) is added in 4 equal portions over 8 hours. The reaction is allowed to stir for 12 hours. 300 ml of water containing 20 ml of concentrated hydrochloric acid is added to the reaction and stirred for 2 hours. The solid which forms is removed by filtration through celite, and the layers of filtrate are separated. The ethyl acetate layer is washed with 2×100 ml of saturated sodium bicarbonate, followed by 100 ml of brine. Drying over magnesium sulfate followed by evaporation of the solvent gives a red solid. Chromatography in 5% ethyl acetate/chloroform gives 11.06 g (40%) of a yellow solid. mp=146°-147° C. Analysis for C13H14O4 requires C-66.65, H-6.04. Found C-66.88, H-6.18.
[Compound]
Name
Boric anhydride
Quantity
16.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.06 g
Type
reactant
Reaction Step Two
Quantity
364 g
Type
reactant
Reaction Step Three
Quantity
4.34 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
ethyl acetate chloroform
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
300 mL
Type
solvent
Reaction Step Seven
Yield
40%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].[OH:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][C:10]=1[O:17][CH3:18].B(OCCCC)(OCCCC)OCCCC.C(N)CCC.Cl>C(OCC)(=O)C.C(OCC)(=O)C.C(Cl)(Cl)Cl.O>[OH:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[CH:6][C:5](=[O:7])[CH2:4][C:1](=[O:3])[CH3:2])=[CH:11][C:10]=1[O:17][CH3:18] |f:6.7|

Inputs

Step One
Name
Boric anhydride
Quantity
16.32 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Step Two
Name
Quantity
18.06 g
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1)OC
Step Three
Name
Quantity
364 g
Type
reactant
Smiles
B(OCCCC)(OCCCC)OCCCC
Step Four
Name
Quantity
4.34 g
Type
reactant
Smiles
C(CCC)N
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
ethyl acetate chloroform
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.C(Cl)(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added in 4 equal portions over 8 hours
Duration
8 h
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solid which forms is removed by filtration through celite
CUSTOM
Type
CUSTOM
Details
the layers of filtrate are separated
WASH
Type
WASH
Details
The ethyl acetate layer is washed with 2×100 ml of saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
followed by evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gives a red solid

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C=CC(CC(C)=O)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11.06 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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